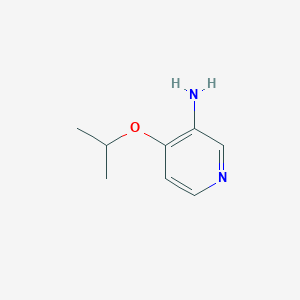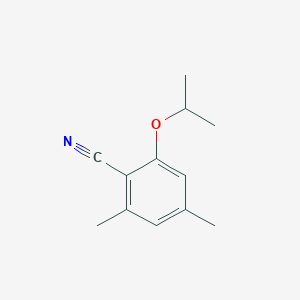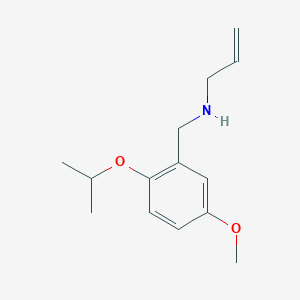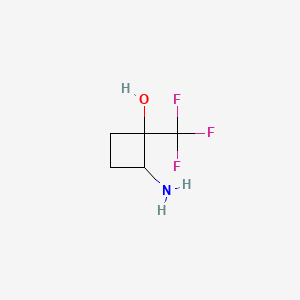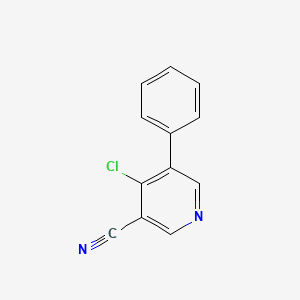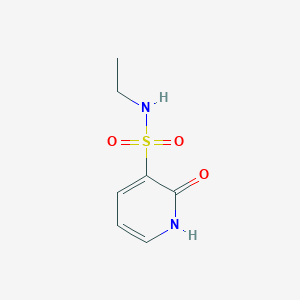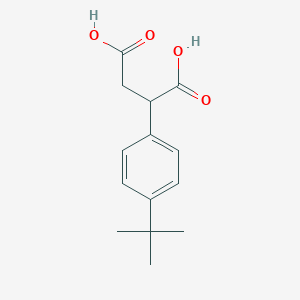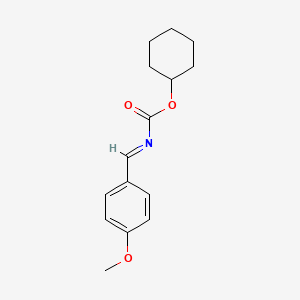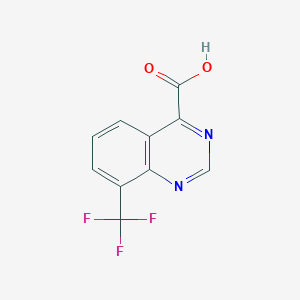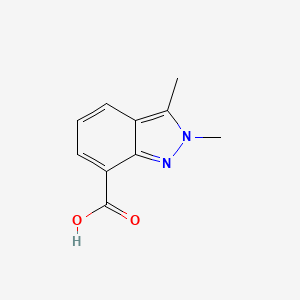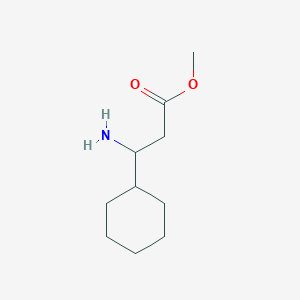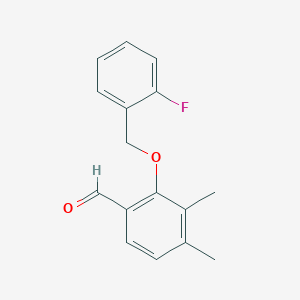
tert-Butyl 4-acetyl-3-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-acetyl-3-aminobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyl group, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3-aminobenzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is prepared by nitration of tert-butyl benzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-acetyl-3-aminobenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.
Reduction: The compound can be reduced to remove the acetyl group, yielding tert-butyl 4-aminobenzoate.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of tert-butyl 4-nitrobenzoate.
Reduction: Formation of tert-butyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-acetyl-3-aminobenzoate is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of antifolate compounds which are important in cancer treatment .
Industry: In the industrial sector, it is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis, releasing the active amino group which can then interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Comparison: tert-Butyl 4-acetyl-3-aminobenzoate is unique due to the presence of both an acetyl and an amino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs which may only have one functional group. For example, tert-Butyl 4-aminobenzoate lacks the acetyl group, limiting its reactivity in certain synthetic applications .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-3-aminobenzoate |
InChI |
InChI=1S/C13H17NO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,14H2,1-4H3 |
InChI Key |
JPUHDYIKZGUKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
